molecular formula C8H6Br4O2 B11966342 (2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol

(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol

Cat. No.: B11966342
M. Wt: 453.75 g/mol
InChI Key: JHRWMOANPYVLCT-UHFFFAOYSA-N
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Description

(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is a brominated organic compound with the molecular formula C8H6Br4O2 and a molecular weight of 453.752 g/mol . This compound is characterized by the presence of four bromine atoms and a methoxy group attached to a phenyl ring, along with a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol typically involves the bromination of 4-methoxyphenol followed by the introduction of a hydroxymethyl group. One common method involves the use of bromine in the presence of a catalyst to achieve the tetrabromination of 4-methoxyphenol. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is used in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and methoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrabromo-4-methylphenol
  • 2,3,5,6-Tetrabromo-4-nitrophenol
  • 2,3,5,6-Tetrabromo-4-chlorophenol

Uniqueness

(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to other similar compounds. The methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H6Br4O2

Molecular Weight

453.75 g/mol

IUPAC Name

(2,3,5,6-tetrabromo-4-methoxyphenyl)methanol

InChI

InChI=1S/C8H6Br4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3

InChI Key

JHRWMOANPYVLCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Br)Br)CO)Br)Br

Origin of Product

United States

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